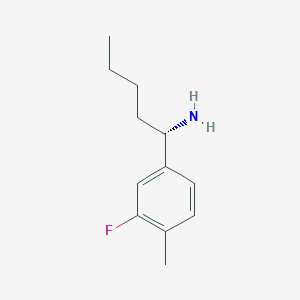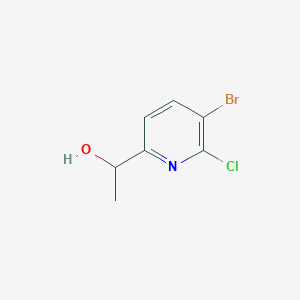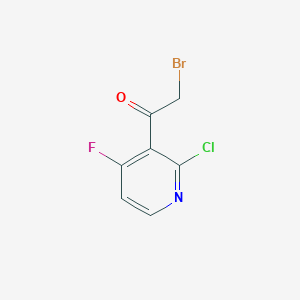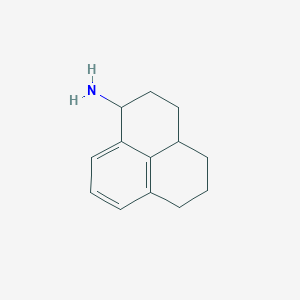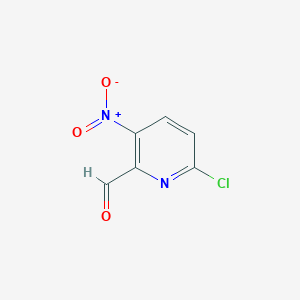
(S)-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine is a chiral compound with a pyridine ring substituted with a bromine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-3-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropan-1-amine group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
(S)-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The bromine and methyl groups on the pyridine ring influence its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine: The enantiomer of the compound with different stereochemistry.
5-Bromo-3-methylpyridine: The parent compound without the alkylamine group.
2-Methylpropan-1-amine: The alkylamine component without the pyridine ring.
Uniqueness
(S)-1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific chiral configuration and the presence of both bromine and methyl groups on the pyridine ring. This combination of features contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H15BrN2 |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
(1S)-1-(5-bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H15BrN2/c1-6(2)9(12)10-7(3)4-8(11)5-13-10/h4-6,9H,12H2,1-3H3/t9-/m0/s1 |
Clé InChI |
ADWLCLZAFCWZHS-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC(=CN=C1[C@H](C(C)C)N)Br |
SMILES canonique |
CC1=CC(=CN=C1C(C(C)C)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



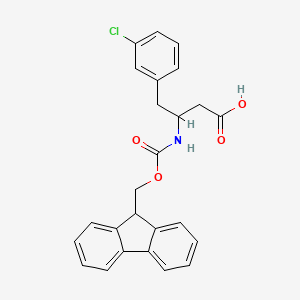
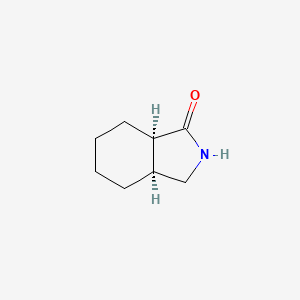
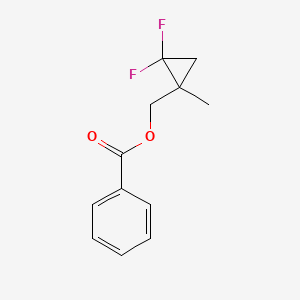
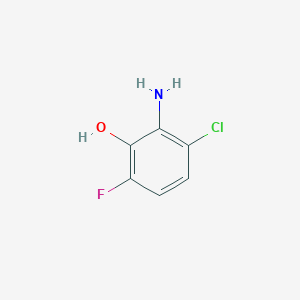
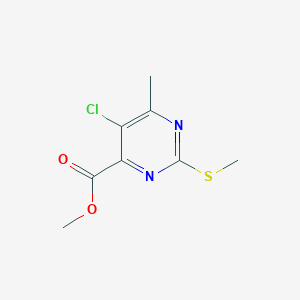
![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)
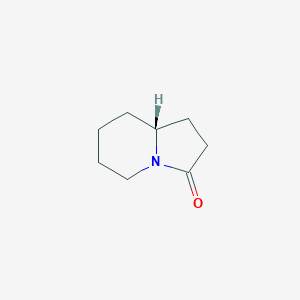
![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
